N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-20-15(23)12-25-19-21-16(13-8-4-2-5-9-13)18(26-19)22-17(24)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKNERZZFHMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C21H21N3O3S2
- Molecular Weight: 427.5 g/mol
- CAS Number: 946327-81-7
The compound features a thiazole ring substituted with a methylamino group and a benzamide moiety, which contributes to its biological activity. The presence of sulfur within the thiazole structure enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound acts as an inhibitor of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. This inhibition can enhance apoptosis in cancer cells, suggesting its use as an adjuvant therapy in cancer treatment .
2. In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines when used alongside traditional chemotherapy agents. These findings indicate a synergistic effect that could improve therapeutic outcomes.
3. Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with similar thiazole derivatives was conducted:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-thiazolylbenzoic acid | Thiazole ring + carboxylic acid | Anti-inflammatory | Lacks dioxole moiety |
| N-(4-methylphenyl)benzodioxole | Benzodioxole + amine | Antioxidant properties | No thiazole or carboxamide |
| 5-thiazolylcarboxamide | Thiazole + amide | Antimicrobial | Simpler structure without dioxole |
The unique combination of structural elements in this compound may enhance its efficacy compared to these related compounds .
Case Study 1: Cancer Cell Apoptosis
A study explored the effects of this compound on human breast cancer cell lines. The results showed that treatment with this compound significantly increased apoptosis rates compared to untreated controls, with a notable decrease in cell viability.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Key Structural Differences and Similarities
*Molecular weights estimated based on structural formulas.
Key Observations :
- The target compound’s thiazole core distinguishes it from triazole () or organophosphate () analogs.
- The methylamino-oxoethyl thioether side chain in the target compound shares similarities with vamidothion (), a pesticide, but differs in the absence of a phosphorothioate group, which is critical for acetylcholinesterase inhibition in pesticides.
Comparison with Analogs :
- Triazole-thiones () : Synthesized via cyclization of hydrazinecarbothioamides under basic conditions. The absence of carbonyl IR bands (1663–1682 cm⁻¹) confirms tautomerization to thiones .
- Benzamide-triazole derivatives () : Employ S-alkylation of triazole-thiols with α-halogenated ketones, similar to methods in .
Q & A
Q. What are the common synthetic routes for N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide?
The compound is typically synthesized via multi-step reactions involving:
- Thiazole ring formation : Using thiourea derivatives and α-haloketones under acidic/basic conditions (e.g., phosphorus pentasulfide) .
- Coupling reactions : Microwave-assisted synthesis (e.g., 100°C, DMSO:H₂O, copper iodide catalysis) for introducing the methylamino-oxoethylthio moiety, followed by purification via silica gel chromatography .
- Amidation : Reaction of intermediates with benzoyl chloride or activated esters (e.g., HATU-mediated coupling) .
Key considerations include pH control (pH 7–9 for amidation) and solvent selection (DMF or acetic acid) to prevent by-products like tetrazolyl derivatives .
Q. How is the structural identity of this compound confirmed?
Structural validation involves:
- NMR spectroscopy : H and C NMR to verify methylamino (-NCH₃), thioether (-S-), and benzamide (Ar-C=O) groups .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., observed [M+H]⁺ matching theoretical values within 2 ppm error) .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in thiazole ring substitution patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 15–20% .
- By-product mitigation : Use of dibutyltin oxide in cycloaddition reactions to suppress formation of N-((tetrazolyl)methyl)benzamide derivatives .
- Purification : Gradient elution in column chromatography (hexane/EtOAc 3:1 to 1:2) to separate thiazole and benzamide impurities .
Q. What structure-activity relationship (SAR) strategies are used to design analogs with enhanced bioactivity?
SAR approaches involve:
- Substituent variation : Replacing the phenyl group with fluorophenyl (e.g., 4-fluorophenyl) increases antimicrobial activity, while bromofuran substitutions enhance anticancer potency .
- Backbone modifications : Introducing a cyclohexylamino group instead of methylamino improves Toll-like receptor 4 (TLR4) binding affinity by 30% .
- Bioisosteric replacement : Exchanging the thiazole ring with oxadiazole maintains activity but alters metabolic stability .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies (e.g., antimicrobial vs. anticancer activity) can be resolved by:
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MIC ≤ 2 µg/mL for antimicrobial tests) .
- Solubility controls : Ensure DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .
- Mechanistic validation : Pair activity data with target engagement studies (e.g., enzyme inhibition assays for TLR4 or β-lactamase) .
Q. What metabolic pathways are predicted for this compound, and how are they analyzed?
Predicted pathways include:
- Phase I metabolism : Hydroxylation at the methylamino group (forming 2-(hydroxymethyl) derivatives) and oxidation of the thioether to sulfoxide .
- Phase II conjugation : Glucuronidation of the benzamide moiety, detected via LC-MS/MS with deuterated internal standards (e.g., DX-CA-[S2200]) .
- In vitro models : Microsomal incubation (human liver microsomes, 1 mg/mL protein) with NADPH cofactor to identify primary metabolites .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to TLR4 (PDB: 3UXA) or β-lactamase (PDB: 1BLC), prioritizing poses with ΔG ≤ -8 kcal/mol .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD ≤ 2 Å) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at thiazole S/N) using MOE or Discovery Studio .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
